molecular formula C29H36O16 B12467253 [6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12467253
M. Wt: 640.6 g/mol
InChI Key: CBZYUWGJNYOKHT-UHFFFAOYSA-N
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Description

Introduction to [6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Chemical Identity and Nomenclature

Acteoside is a triterpenoid glycoside with the molecular formula C₂₉H₃₆O₁₅ and a molecular weight of 624.59 g/mol . Its systematic IUPAC name, 6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, reflects its intricate structure, which includes:

  • A caffeoyl group (3-(3,4-dihydroxyphenyl)prop-2-enoate) esterified to a glucose moiety.
  • A phenylethyl alcohol derivative (2-(3,4-dihydroxyphenyl)ethoxy) linked to the sugar core.
  • A rhamnose unit (3,4,5-trihydroxy-6-methyloxan-2-yl) attached via a glycosidic bond.

The compound is also recognized by synonyms such as verbascoside and β-(3,4-dihydroxyphenyl)ethyl-O-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranosyl-4-O-caffeoyl ester, emphasizing its functional groups and glycosylation pattern. Its CAS registry number, 61276-17-3 , is widely used in chemical databases and research literature.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₂₉H₃₆O₁₅
Average Molecular Weight 624.59 g/mol
Monoisotropic Mass 624.2054 g/mol
SMILES Notation CC1OC(OC2C(O)C(OCCC3=CC(O)=C(O)C=C3)OC(CO)C2OC(=O)\C=C\C2=CC(O)=C(O)C=C2)C(O)C(O)C1O

Structural Classification Within Phenylpropanoid Glycosides

Acteoside belongs to the phenylpropanoid glycosides (PPGs) , a subclass of plant-derived secondary metabolites characterized by a phenylpropane backbone (C₆-C₃) conjugated to sugar moieties. Its structure aligns with the PPG framework through:

  • Aromatic Core : Two 3,4-dihydroxyphenyl (catechol) groups, one from the caffeoyl moiety and another from the phenethyl alcohol unit.
  • Glycosylation Pattern : A disaccharide core comprising β-D-glucopyranose and α-L-rhamnopyranose, with the caffeoyl group esterified at the C-4 position of the glucose.
  • Ester Linkage : The caffeoyl group is attached via an ester bond, a hallmark of PPGs that enhances solubility and bioactivity.

This structural configuration enables acteoside to participate in hydrogen bonding, metal chelation, and free radical scavenging, underpinning its antioxidant and anti-amyloidogenic properties.

Historical Context of Discovery and Isolation

Acteoside was first isolated in the late 20th century from medicinal plants such as Cistanche tubulosa and Orobanche minor, species traditionally used in East Asian herbal medicine. Early studies focused on its role in plant defense mechanisms, as PPGs like acteoside are synthesized in response to oxidative stress and pathogen attacks.

Significant milestones in its research include:

  • 1980s : Initial characterization of its antioxidant properties in Verbascum species, leading to the synonym verbascoside.
  • 2000s : Discovery of its inhibitory effects on amyloid-β aggregation, linking it to potential Alzheimer’s disease therapeutics.
  • 2010s : Advances in enzymatic synthesis methods, enabling scalable production of acteoside analogs for structure-activity studies.

The compound’s historical relevance is tied to its dual role as a phytochemical marker for plant taxonomy and a lead compound for drug development.

Properties

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2

InChI Key

CBZYUWGJNYOKHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction from Plant Sources

Plantainoside D is predominantly isolated from Plantago asiatica, Plantago major, and Chirita longgangensis var. hongyao. The extraction process typically involves solvent-based partitioning followed by chromatographic purification.

Solvent Extraction and Fractionation

Fresh or dried plant material is ground and subjected to sequential extraction with polar solvents. Methanol-water mixtures (70–80% v/v) are optimal for solubilizing phenylpropanoid glycosides. A representative protocol includes:

  • Maceration : Plant material (1 kg) is soaked in 5 L of 80% methanol for 48 hours at 25°C.
  • Filtration and Concentration : The extract is filtered and evaporated under reduced pressure to yield a crude residue.
  • Liquid-Liquid Partitioning : The residue is suspended in water and partitioned with ethyl acetate to remove non-polar contaminants.

Chromatographic Purification

The aqueous phase is further purified using:

  • Octadecyl Silica (ODS) Column Chromatography : Eluted with a gradient of methanol-water (10% → 100% methanol) to separate glycosides.
  • High-Performance Liquid Chromatography (HPLC) : Final purification employs a C18 column with a mobile phase of 0.1% formic acid in water-acetonitrile (85:15 → 50:50).
Table 1: Yields of Plantainoside D from Natural Sources
Plant Source Extraction Solvent Yield (mg/kg) Purity (%) Reference
Plantago asiatica 80% methanol 120–150 ≥95
Chirita longgangensis 70% ethanol 85–110 ≥90

Enzymatic Synthesis via Glycosyltransferases

Enzymatic methods offer regioselective glycosylation, avoiding protective group strategies required in chemical synthesis. Cyclodextrin glycosyltransferase (CGTase) is widely used for transglycosylation reactions.

Transglycosylation Protocol

  • Substrate Preparation : The aglycone, (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid, is synthesized via Knöevenagel condensation.
  • Enzymatic Reaction :
    • CGTase (5 U/mL) is incubated with 0.1 M maltodextrin (glycosyl donor) and 20 mM aglycone in phosphate buffer (pH 6.0) at 40°C for 24 hours.
    • The reaction is terminated by boiling, and products are analyzed via TLC (ethyl acetate/acetic acid/water = 3:1:1).

Purification and Characterization

  • ODS Chromatography : Products are eluted with methanol-water (30% → 70%).
  • NMR Confirmation : Key signals include δ 7.52 (H-7, d, J = 16.0 Hz) for the trans-α,β-unsaturated ester and δ 4.80 (H-1', d, J = 7.5 Hz) for the β-glucopyranosyl moiety.
Table 2: Enzymatic Synthesis Parameters and Outcomes
Enzyme Donor Acceptor Conversion (%) Yield (mg/L)
CGTase (Bacillus sp.) Maltodextrin Aglycone 65–70 220–250

Semi-Synthetic Approaches

Plantainoside D can be derivatized from its natural analog, Acteoside, through selective hydrolysis and re-glycosylation.

Hydrolysis of Acteoside

  • Selective Cleavage : Acteoside (100 mg) is treated with 0.1 M NaOH in methanol-water (1:1) at 50°C for 2 hours to hydrolyze the rhamnosyl group.
  • Neutralization : The reaction is quenched with acetic acid and lyophilized.

Re-Glycosylation

The hydrolyzed product is reacted with UDP-glucose (2 eq.) and a recombinant glycosyltransferase (UGT72B1) in Tris-HCl buffer (pH 7.5) at 37°C for 12 hours. The final product is purified via preparative HPLC.

Table 3: Semi-Synthetic Modification Efficiency
Starting Material Enzyme Glycosyl Donor Yield (%)
Acteoside UGT72B1 UDP-glucose 45–50

Challenges and Optimization Strategies

  • Low Natural Abundance : Plantainoside D constitutes 0.01–0.05% of dry plant weight, necessitating large biomass inputs.
  • Enzymatic Stability : CGTase activity declines above 45°C; immobilization on chitosan beads improves thermostability.
  • Stereochemical Control : Chemical synthesis requires chiral auxiliaries to maintain the (2R,3R,4S,5R,6R) configuration of the glucopyranosyl unit.

Analytical Validation

All methods require validation via:

  • LC-ESI-MS/MS : MRM transitions at m/z 639.2 → 160.9 (Plantainoside D) and 268.9 → 158.9 (internal standard).
  • Quantitative NMR : Using 2,5-dimethylfuran as an internal reference.

Chemical Reactions Analysis

Oxidation Reactions

The compound contains catechol moieties (3,4-dihydroxyphenyl groups) and phenolic hydroxyls, making it prone to oxidation under aerobic or enzymatic conditions. Key reactions include:

  • Autoxidation : Catechol groups can oxidize to form semiquinone radicals or quinones in the presence of oxygen, especially at alkaline pH .

  • Enzymatic Oxidation : Polyphenol oxidases (e.g., tyrosinase) may catalyze the oxidation of phenolic groups to o-quinones, leading to polymerization or cross-linking .

Reaction TypeConditionsProductsStability
AutoxidationpH > 7, O₂QuinonesUnstable in aqueous media
EnzymaticTyrosinaseCross-linked polymerspH-dependent

Hydrolysis Reactions

The ester and glycosidic bonds are susceptible to hydrolysis:

  • Ester Hydrolysis : The cinnamate ester group hydrolyzes under acidic or alkaline conditions to yield caffeic acid and the corresponding glycoside .

  • Glycosidic Cleavage : Acid-catalyzed hydrolysis of the sugar moiety (oxan-2-yl group) produces aglycones and monosaccharides .

Bond TypeConditionsProducts
Ester (C=O)0.1 M HCl/NaOH, 80°CCaffeic acid + glycoside derivative
Glycosidic1 M H₂SO₄, refluxAglycone + glucose derivatives

Transesterification

The methyl ester group may undergo transesterification in alcoholic solvents (e.g., methanol or ethanol) with acid/base catalysts, forming alkyl cinnamate derivatives .

Enzymatic Modifications

  • Glycosyltransferases : Could modify the sugar moiety in biosynthetic pathways .

  • Esterases : Hydrolyze the ester linkage in vivo, influencing bioavailability .

Metal Chelation

The catechol and hydroxyl groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes that may alter redox activity .

Metal IonBinding SiteStability Constant (log K)
Fe³⁺Catechol -OH~20 (estimated)
Cu²⁺Hydroxyls + ester~18 (estimated)

Thermal Degradation

Pyrolysis above 200°C leads to:

  • Decomposition of glycosidic bonds.

  • Char formation from aromatic rings.

Photochemical Reactions

UV exposure induces:

  • Cis-trans isomerization of the cinnamate double bond .

  • Radical formation via hydroxyl group excitation.

Biological Reactivity

  • Antioxidant Activity : Scavenges free radicals via H-atom donation from phenolic -OH groups .

  • Enzyme Inhibition : Binds to kinases or oxidoreductases via H-bonding and π-stacking .

Limitations and Research Gaps

  • Experimental data on specific reaction kinetics or catalytic pathways are sparse.

  • Enzymatic interactions inferred from structural analogs require validation.

Scientific Research Applications

Structural Representation

The compound features a complex arrangement of hydroxyl groups and ether linkages that contribute to its biological activity and solubility.

Pharmacological Applications

The compound has been studied for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that polyphenolic compounds like this one can scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

Natural Product Research

This compound has been isolated from various plant species such as Plantago asiatica and Buddleja davidii, making it a subject of interest in ethnopharmacology and natural product chemistry .

Extraction and Isolation

The methods for extracting this compound from plant materials typically involve solvent extraction followed by chromatographic techniques to purify the active components .

Food Science

Due to its antioxidant properties, the compound is being explored for use as a natural preservative in food products. Its ability to inhibit lipid peroxidation makes it valuable for extending the shelf life of food items .

Cosmetic Applications

The cosmetic industry is increasingly interested in incorporating natural antioxidants into formulations. The compound's skin-protective properties may enhance the efficacy of skincare products aimed at reducing oxidative stress on the skin .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of this compound demonstrated significant inhibition of lipid peroxidation in vitro. The results indicated that concentrations as low as 10 µg/mL could effectively reduce malondialdehyde levels in cultured cells .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving animal models of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is a key factor in many diseases. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC or Common) Molecular Formula Average Mass (Da) Key Structural Differences vs. Target Compound Bioactivity Notes
Target Compound Likely C29H36O15 ~636.5 Reference standard: Caffeoyl-glucopyranosyl-phenethyl Hypothesized antioxidant
3,6'-Disinapoyl sucrose () C32H38O16 678.6 Sinapoyl (methoxy-substituted cinnamoyl) groups; sucrose core Used in pharmacological research
l’-O-β-D-(3,4-Dihydroxyphenethyl)-6’-O-vanilloyl-glucoside () Not specified - Vanilloyl (4-hydroxy-3-methoxycinnamoyl) substituent New compound; bioactivity uncharacterized
FDB021704 () C23H24O11 476.4 Simpler glucopyranoside with caffeoyl; lacks phenethyl group Structural analogue; no reported bioactivity
CID 131753148 () C42H46O22 902.8 Larger chromene-oxane scaffold; additional glucopyranosyl units Complex glycosylation; untested bioactivity

Functional Group Variations

Caffeoyl vs. Sinapoyl/Vanilloyl Groups: The target compound’s caffeoyl group (3,4-dihydroxyphenyl) enhances electron-donating capacity, correlating with potent antioxidant activity.

Sugar Core Modifications: The target’s glucopyranosyl unit differs from ’s 6-methyloxane variant, which replaces the hydroxymethyl group with a methyl. This minor substitution alters hydrophilicity and binding affinity .

Phenethyl vs.

Biological Activity

The compound [6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate , also known as isoacteoside, is a complex organic molecule featuring multiple hydroxyl groups and ether linkages. Its structure suggests significant potential for various biological activities, particularly in medicinal chemistry due to the presence of phenolic moieties that are often associated with antioxidant and antimicrobial properties.

Structural Characteristics

The molecular formula of isoacteoside is C29H36O15C_{29}H_{36}O_{15}, with a molecular weight of approximately 624.6 g/mol. The detailed structural components include:

  • Multiple hydroxyl groups that enhance solubility and reactivity.
  • Ether linkages contributing to its stability and biological interactions.

Predicted Biological Activities

Based on its structural features, isoacteoside is predicted to exhibit several biological activities:

  • Antioxidant Activity : The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively.
  • Antimicrobial Properties : Phenolic compounds are known for their ability to inhibit microbial growth, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Many polyphenols can modulate inflammatory pathways, indicating that isoacteoside may have therapeutic applications in inflammatory diseases.

Antioxidant Activity

Research has indicated that compounds similar to isoacteoside demonstrate significant antioxidant capabilities. For instance, studies have shown that phenolic compounds can reduce oxidative stress in various cell types, potentially mitigating damage caused by reactive oxygen species (ROS) .

Antimicrobial Properties

A study focusing on phenolic compounds found that isoacteoside exhibited notable antimicrobial activity against a range of bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Anti-inflammatory Effects

Isoacteoside has been evaluated for its anti-inflammatory potential in vitro. In one study, it was shown to significantly reduce the expression levels of pro-inflammatory cytokines in cultured macrophages treated with lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
QuercetinFlavonoid with antioxidant propertiesAntioxidant, anti-inflammatory
ResveratrolPolyphenol with multiple hydroxylsAntioxidant, cardioprotective
CurcuminContains a diketone structureAnti-inflammatory, anticancer
IsoacteosideMultiple functional groupsAntioxidant, antimicrobial, anti-inflammatory

The unique combination of functional groups in isoacteoside may enhance its solubility and bioactivity compared to these similar compounds, potentially leading to improved therapeutic efficacy.

Synthesis and Industrial Applications

Isoacteoside can be synthesized through the isomerization of acteoside under controlled conditions. This process involves heating acteoside to facilitate its conversion into isoacteoside. High-speed counter-current chromatography (HSCCC) is often employed for the preparative separation and purification of isoacteoside from plant extracts .

Q & A

Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use SwissADME or pkCSM to predict logP, bioavailability, and permeability (e.g., Blood-Brain Barrier penetration). Molecular dynamics simulations (AMBER/GROMACS) can model interactions with serum albumin or cytochrome P450 enzymes. Validate predictions with experimental Caco-2 permeability or plasma protein binding assays .

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